

discovery and history of protein kinase c (19-31)

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Compound of Interest

Compound Name: Protein kinase c(19-31)

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The Initial Discovery of a Novel Kinase (1977)

In 1977, Yasutomi Nishizuka and his colleagues at Kobe University, Japan, reported the discovery of a novel protein kinase from bovine cerebellum.^{[1][2]} This enzyme was initially found as a proenzyme that could be activated by limited proteolysis with a calcium-dependent protease.^{[1][3]} The active kinase was shown to phosphorylate histone and protamine, and notably, its activity was independent of cyclic nucleotides (cAMP and cGMP), distinguishing it from the well-known protein kinase A (PKA).^[1] Nishizuka named this new enzyme "Protein Kinase C".

Unraveling the Activation Mechanism: A Paradigm Shift in Signal Transduction

Subsequent research from Nishizuka's laboratory unveiled a novel and complex mechanism of activation for PKC, fundamentally changing the understanding of signal transduction across the cell membrane.

The Role of Calcium and Phospholipids

Initially, it was discovered that the unproteolyzed form of PKC could be activated by the presence of a membrane-associated factor and low concentrations of calcium (Ca^{2+}). This finding was a crucial step in understanding that PKC's activity was linked to cellular membranes.

The Breakthrough Discovery of Diacylglycerol (DAG) as a Second Messenger

In 1980, Nishizuka's group identified the membrane-associated factor as diacylglycerol (DAG). This was a landmark discovery, establishing DAG as a novel second messenger. It linked PKC activation directly to the receptor-stimulated hydrolysis of inositol phospholipids, a pathway that was known to be activated by various extracellular signals.

The Link to Tumor-Promoting Phorbol Esters

A significant breakthrough came in 1982 when Nishizuka and his collaborators demonstrated that tumor-promoting phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), could directly activate PKC by substituting for DAG. This discovery provided a molecular target for these potent tumor promoters and implicated PKC in the regulation of cell proliferation and cancer. The structural similarity between phorbol esters and DAG allows them to bind to the same site on PKC, the C1 domain, and mimic its activating effect.

The Expanding Family of PKC Isozymes

Initial purification efforts suggested the existence of more than one form of PKC. Subsequent molecular cloning and biochemical studies revealed that PKC is not a single entity but a large family of related isozymes with distinct structures, cofactor requirements, and cellular functions.

The PKC family is broadly classified into three subfamilies based on their activation requirements:

- **Conventional PKCs (cPKCs):** These isozymes (α , β I, β II, and γ) are the "classical" forms that require Ca^{2+} , DAG, and phospholipids for their activation.
- **Novel PKCs (nPKCs):** This group (δ , ϵ , η , and θ) requires DAG for activation but is independent of Ca^{2+} .
- **Atypical PKCs (aPKCs):** These isozymes (ζ and ι/λ) are independent of both Ca^{2+} and DAG for their activation.

The discovery of the β I and β II isozymes as products of alternative splicing of a single gene further highlighted the complexity of the PKC family. The atypical PKCs were later identified by

Ono and Nishizuka, expanding the family to include members with distinct regulatory mechanisms.

Data Presentation

Table 1: Quantitative Data on PKC Activation and Binding

Parameter	Value	Isozyme(s)	Condition	Reference(s)
Phorbol Ester Binding (Kd)				
[³ H]PDBu	1.6 - 18 nM	α, β1, β2, γ, δ, ε	With Ca ²⁺	
Phorbol Ester Activation (EC ₅₀)				
PMA	11.7 nM	TRPV4-transfected HEK293 cells	Ca ²⁺ influx	
Calcium Requirement (Half-maximal activation)				
Ca ²⁺	10 μM	Endogenous PKC in cardiac sarcolemma	Phosphorylation of 15-kDa protein	

Experimental Protocols

Protocol 1: Purification of Protein Kinase C from Rat Brain (circa 1986)

This protocol is a generalized representation based on methods described in the early literature.

1. Homogenization and Cytosol Preparation:

- Homogenize fresh rat brains in a buffer containing 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, 2 mM EGTA, and protease inhibitors.
- Centrifuge the homogenate at 100,000 x g for 60 minutes to obtain the supernatant (cytosolic fraction).

2. DEAE-Cellulose Chromatography:

- Apply the cytosolic fraction to a DEAE-cellulose column equilibrated with the homogenization buffer.
- Wash the column extensively with the same buffer.
- Elute the PKC activity with a linear gradient of NaCl (e.g., 0-0.3 M) in the equilibration buffer.

3. Hydroxyapatite Chromatography:

- Pool the active fractions from the DEAE-cellulose column and apply them to a hydroxyapatite column.
- This step is crucial for separating the different PKC isozymes (Types I, II, and III, corresponding to γ , β , and α , respectively).
- Elute the isozymes with a linear gradient of potassium phosphate (pH 7.5).

4. Further Purification (Optional):

- Further purification can be achieved using affinity chromatography (e.g., using a substrate analog or a dye-ligand matrix) or gel filtration chromatography.

Protocol 2: In Vitro Protein Kinase C Activity Assay (circa 1982)

This assay measures the transfer of the γ -phosphate from ATP to a substrate protein.

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing:

- Buffer: 20 mM Tris-HCl (pH 7.5)
- Cofactors: 10 mM MgCl₂, 0.5 mM CaCl₂
- Lipids: Phosphatidylserine (e.g., 20 µg/ml) and Diacylglycerol (e.g., 0.8 µg/ml) or a phorbol ester (e.g., 50 ng/ml TPA).
- Substrate: Histone H1 (e.g., 200 µg/ml)
- [γ -³²P]ATP: (e.g., 10 µM, with a specific activity of ~400 cpm/pmol)

2. Kinase Reaction:

- Add the purified or partially purified PKC enzyme preparation to the reaction mixture to initiate the reaction.
- Incubate at 30°C for a defined period (e.g., 3-10 minutes).

3. Termination and Analysis:

- Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
- Filter the precipitate onto a filter paper (e.g., Whatman GF/C).
- Wash the filter extensively with TCA to remove unincorporated [γ -³²P]ATP.
- Measure the radioactivity incorporated into the substrate using a scintillation counter.

Protocol 3: Identification of PKC Substrates (Early Approaches)

1. In Vitro Phosphorylation:

- Incubate a purified protein or a cellular extract with purified PKC and [γ -³²P]ATP under activating conditions.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Visualize the phosphorylated proteins by autoradiography.

2. Phosphoamino Acid Analysis:

- Excise the radiolabeled protein band from the gel.
- Hydrolyze the protein to its constituent amino acids using strong acid (e.g., 6 N HCl).
- Separate the amino acids by two-dimensional thin-layer electrophoresis or chromatography.
- Identify the phosphorylated amino acids (phosphoserine, phosphothreonine, or phosphotyrosine) by autoradiography and comparison to known standards.

3. Consensus Sequence Analysis:

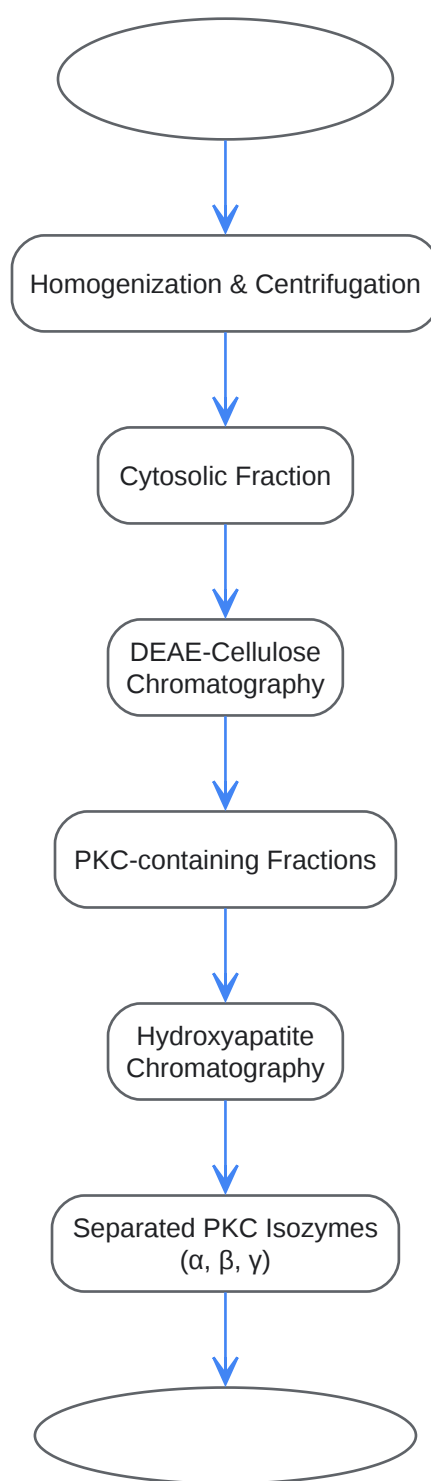
- As more substrates were identified, a consensus phosphorylation site motif for PKC emerged: the presence of basic amino acids (like arginine and lysine) near the phosphorylated serine or threonine residue.
- This motif was used to predict potential phosphorylation sites in other proteins.

Mandatory Visualization



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Caption: The canonical Protein Kinase C signaling pathway.



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Caption: A typical experimental workflow for the purification of PKC isozymes.

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References

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